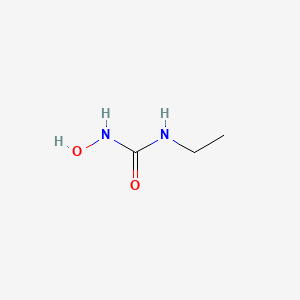

1-Ethyl-3-hydroxyurea

Description

Overview of Hydroxyurea (B1673989) Derivatives in Medicinal Chemistry and Chemical Biology

Hydroxyurea itself is a clinically significant drug, primarily used in the treatment of certain cancers and sickle cell disease. acs.orgnih.gov Its mechanism of action is largely attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.govresearchgate.net This has spurred extensive research into its derivatives with the aim of discovering compounds with improved efficacy, selectivity, or pharmacokinetic profiles. nih.gov

Hydroxyurea derivatives are a broad class of compounds that have been explored for various therapeutic applications. nih.gov Modifications to the basic hydroxyurea structure can lead to compounds with altered biological activities, including potential as inhibitors of enzymes like urease. nih.gov The core urea (B33335) functionality is capable of forming stable hydrogen bonds with biological targets, a key feature in drug design. nih.gov

The Significance of N-Substituted Hydroxyureas: Focus on the Ethyl Moiety

The introduction of substituents on the nitrogen atoms of hydroxyurea, creating N-substituted hydroxyureas, is a key strategy in medicinal chemistry. nih.gov The nature of the substituent can significantly influence the compound's properties. In the case of 1-Ethyl-3-hydroxyurea, the ethyl group, a small alkyl moiety, can affect its lipophilicity, which in turn can influence its ability to cross cell membranes and interact with biological targets. nih.gov

Research has shown that N-alkylation can modulate the biological activity of hydroxyurea. For instance, some studies have indicated that 1-methyl and 1-ethyl hydroxyurea exhibit high antimitotic activity. gpatindia.com Quantum chemical studies have also explored how substitutions on the hydroxyurea molecule, including the addition of an ethyl group, can influence the generation of nitric oxide-producing radicals, a property relevant to the treatment of sickle cell anemia. uchicago.edu

Historical Context of Hydroxyurea Research and its Relevance to this compound Analogues

The history of hydroxyurea dates back to its first synthesis in 1869. wikipedia.org However, its biological potential was not significantly explored until much later. wikipedia.org It was approved for medical use in the United States in 1967. wikipedia.org The journey of hydroxyurea from a simple organic compound to an essential medicine has paved the way for the investigation of its analogues. plos.org

The development of hydroxyurea as a therapeutic agent has provided a valuable framework for the study of its derivatives. Understanding the structure-activity relationships of hydroxyurea has been crucial in designing new analogues, including this compound, with potentially enhanced or novel biological activities. gpatindia.com The established use of hydroxyurea in treating myeloproliferative diseases has also driven interest in its derivatives. researchgate.net

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is somewhat limited in publicly accessible literature, its fundamental properties can be inferred from its structure and available database information. ontosight.ai

| Property | Value/Information |

| Molecular Formula | C₃H₈N₂O₂ ontosight.ai |

| Molecular Weight | 104.11 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| CAS Number | 5710-11-2 ontosight.ai |

| Appearance | Powder americanelements.com |

| Density | 1.152 g/cm³ americanelements.com |

| SMILES | CCNC(=O)NO americanelements.comuni.lu |

| InChI Key | PPWNKYXWTZJASD-UHFFFAOYSA-N americanelements.comuni.lu |

This table is populated with data from chemical databases and may not represent experimentally verified values in all cases.

Synthesis of this compound

The synthesis of N-substituted hydroxyureas can generally be achieved through several chemical routes. A common method involves the reaction of a corresponding substituted isocyanate with hydroxylamine (B1172632) or its derivatives. While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, general methods for preparing N-substituted hydroxyureas are well-established. For example, the synthesis of hydroxyurea itself can be achieved by reacting hydroxylamine hydrochloride with potassium cyanate (B1221674). orgsyn.org The synthesis of N-substituted derivatives often involves aminolysis of N-(1-benzotriazolecarbonyl) amino acid amides with hydroxylamine. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-hydroxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNKYXWTZJASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205716 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-11-2 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 3 Hydroxyurea

Established Synthetic Pathways for Hydroxyurea (B1673989) and N-Alkylated Derivatives

Traditional methods for synthesizing hydroxyurea and its N-alkylated derivatives, including 1-Ethyl-3-hydroxyurea, have relied on straightforward reactions involving common precursors.

Approaches via Hydroxylamine (B1172632) and Carbamate Precursors

Another strategy involves the use of O-protected N-hydroxyureas. For example, treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate produces O-benzyl protected N-hydroxyureas. Subsequent hydrogenation of these protected compounds yields the desired N-hydroxyureas in good yields. researchgate.netresearchgate.net

Routes Involving Cyanates and Hydroxylamine Salts

The reaction between a cyanate (B1221674) salt, such as potassium cyanate or sodium cyanate, and a hydroxylamine salt, typically hydroxylamine hydrochloride, in an aqueous solution is a foundational method for producing hydroxyurea. orgsyn.orgwikipedia.org This method has been a cornerstone of hydroxyurea synthesis since its initial discovery. wikipedia.org A variation of this method involves reacting hydroxylamine hydrochloride with sodium cyanate in water with stirring for an extended period. researchgate.net Another approach utilizes a quaternary ammonium (B1175870) anion exchange resin, which is first converted from the chloride to the cyanate form using sodium cyanate and then reacted with hydroxylamine hydrochloride. lookchem.com

The synthesis of N-substituted hydroxyureas can be achieved through various methods. One such method involves the reaction of trimethylsilyl (B98337) isocyanate with ¹⁵N-hydroxylamine hydrochloride, which efficiently produces ¹⁵N-hydroxyurea in a one-pot procedure. tandfonline.com Another approach is the reaction of carbamoyl (B1232498) azides with hydroxylamine, which leads to the formation of N-hydroxyureas. organic-chemistry.org

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing hydroxyurea and its analogs, including a focus on catalytic processes and green chemistry principles.

Rhodium-Mediated Carbonylation Reactions for Hydroxyurea Analogues

A notable development in the synthesis of hydroxyurea analogs is the use of rhodium-mediated carbonylation reactions. This technique has been successfully employed for the synthesis of [¹¹C]hydroxyurea and its derivatives. diva-portal.orgresearchgate.netyidu.edu.cn The process involves the reaction of azidotrimethylsilane (B126382) with [¹¹C]carbon monoxide in the presence of a rhodium complex. researchgate.netresearchgate.net This method has been used to synthesize 1-hydroxy-3-phenyl[¹¹C]urea with a decay-corrected radiochemical yield of 35 ± 4%. researchgate.net The rhodium complex is typically generated in situ from a precursor like chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) and a phosphine (B1218219) ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.netresearchgate.net

Green Chemistry Principles in Hydroxyurea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. In the context of hydroxyurea synthesis, this includes exploring the use of less hazardous reagents and more efficient reaction conditions. While specific green chemistry methodologies for this compound are not extensively documented, the broader field is moving towards such practices. For example, the development of organocatalytic pathways for the synthesis of poly(hydroxyurea–urethane)s from dicyclic carbonates and diamines represents a move towards more environmentally friendly processes in related polymer chemistry. acs.org

Chemical Reactivity of the this compound Scaffold

The chemical reactivity of the this compound scaffold is largely dictated by the functional groups present: the urea (B33335) moiety and the N-hydroxy group. The ethyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially altering its reactivity compared to the parent hydroxyurea.

The N-hydroxyurea functionality is known to undergo oxidation reactions. Chemical oxidation of hydroxyurea can lead to the formation of nitric oxide (NO) and nitroxyl (B88944) (HNO). researchgate.net These oxidative pathways often proceed through a nitroxide radical intermediate. researchgate.net Biological oxidants, including various metalloenzymes, can also metabolize hydroxyurea to produce NO or its decomposition products. researchgate.net The interaction of hydroxyurea with hemoglobin, for instance, is believed to involve a series of redox reactions that ultimately produce NO. nih.govnih.gov

The N-hydroxyurea moiety can also participate in other chemical transformations. For example, N'-substituted and N',N'-disubstituted N-hydroxyureas react with tert-butylsulfinyl chloride in the presence of a tertiary amine. rug.nlrug.nl This reaction is proposed to proceed through an intermediate O-tert-butylsulfinyl-N-hydroxyurea, which then rearranges via a radical cage mechanism. rug.nlrug.nl Furthermore, propargylic N-hydroxyureas can undergo palladium-mediated cyclization to form 2,3-dihydroisoxazoles. rsc.org

The presence of the ethyl group in this compound may influence the rate and outcome of these reactions due to its electron-donating and steric effects. ontosight.ai For instance, alkyl-substituted hydroxyureas have been synthesized and evaluated as inhibitors of enzymes like urease, with their activity being dependent on the nature of the substituent. nih.gov

Electrophilic and Nucleophilic Reactions of the Hydroxamic Acid Moiety

The hydroxamic acid functional group in this compound possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a range of chemical reactions. The nitrogen and oxygen atoms of the hydroxylamine portion are nucleophilic, while the carbonyl carbon is electrophilic.

Nucleophilic Reactions: The nitrogen atom of the hydroxylamino group can act as a nucleophile. For instance, N-substituted hydroxyureas can be synthesized through the reaction of an appropriate isocyanate with a hydroxylamine derivative. In the case of this compound, its synthesis can be envisioned via the nucleophilic attack of N-ethylhydroxylamine on an isocyanate precursor or the reaction of ethyl isocyanate with hydroxylamine. nih.gov

Alkylation and acylation reactions at the nitrogen or oxygen atoms of the hydroxamic acid moiety are also possible. The site of these reactions can be influenced by the reaction conditions and the nature of the electrophile. For example, direct displacement of a leaving group by the hydroxylamine nitrogen can lead to N-alkylation, though O-alkylation can be a competing reaction. google.com The synthesis of various N-hydroxyurea derivatives often involves the reaction of an isocyanate with hydroxylamine hydrochloride in the presence of a base. nih.gov

Electrophilic Reactions: The carbonyl carbon of this compound is susceptible to nucleophilic attack. Hydrolysis of the urea linkage can occur under acidic or basic conditions, although this is generally a slow process. The urease-catalyzed hydrolysis of hydroxyurea, a related compound, proceeds via nucleophilic attack at the carbonyl carbon. researchgate.net While specific studies on the hydrolysis of this compound are limited, it is expected to undergo similar reactions.

The following table summarizes potential electrophilic and nucleophilic reactions of the hydroxamic acid moiety in this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

| Nucleophilic | |||

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-N'-ethyl-N'-hydroxyurea | Site of alkylation (N vs. O) can vary. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl-N'-ethyl-N'-hydroxyurea | Can occur at the nitrogen or oxygen of the hydroxylamino group. |

| Reaction with Isocyanates | R-N=C=O | Substituted N,N'-dihydroxyureas | A common method for synthesizing more complex hydroxyurea derivatives. |

| Electrophilic | |||

| Hydrolysis | Acid or Base (e.g., HCl or NaOH) | Ethylamine, Carbon dioxide, Hydroxylamine | Cleavage of the urea bond. |

Redox Chemistry and Nitroxide Radical Generation Mechanisms

A significant aspect of the chemistry of this compound is its ability to undergo oxidation, leading to the formation of a nitroxide radical. This redox activity is central to the biological effects of hydroxyurea and its derivatives.

The oxidation of N-hydroxyurea derivatives, including this compound, can be initiated by various oxidizing agents, including enzymatic systems and metal complexes. The initial step involves a one-electron oxidation of the N-hydroxy group, resulting in the formation of a nitroxide radical (Et-NH-C(O)-NHO•). nih.gov This radical species is relatively stable and has been detected using electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net

Studies on the reaction of hydroxyurea and its analogues with oxyhemoglobin have shown that N-hydroxyurea derivatives with an unsubstituted -NHOH group are capable of forming nitric oxide (NO). nih.gov The rate of this reaction correlates with the oxidation potential of the hydroxyurea derivative. nih.gov Aromatic N-hydroxyureas react significantly faster than hydroxyurea itself, suggesting that the electronic properties of the substituent on the non-hydroxy-substituted nitrogen play a crucial role. nih.gov In the case of this compound, the electron-donating nature of the ethyl group may influence its oxidation potential and subsequent radical generation.

The proposed mechanism for the generation of the nitroxide radical from this compound in the presence of an oxidizing agent (Ox) is as follows:

Et-NH-C(O)-NHOH + Ox → Et-NH-C(O)-NHO• + Ox⁻ + H⁺

Further oxidation of the nitroxide radical can lead to the formation of other reactive species. The in vivo generation of a nitroxide radical from hydroxyurea is believed to be a key step in its mechanism of action. nih.gov

The table below presents findings from studies on the redox chemistry of hydroxyurea and its analogues, which are relevant to this compound.

| Study | Compound(s) | Key Findings | Technique(s) |

| Electron transfer in N-hydroxyurea complexes with iron(III) | Hydroxyurea, this compound | Both compounds undergo one-electron reduction when complexed with Fe(III), forming a radical species. nih.gov | Cyclic Voltammetry, EPR Spectroscopy |

| Hydroxyurea analogues as probes of nitric oxide producing reactions | Various N-hydroxyurea derivatives | The rate of reaction with oxyhemoglobin and NO formation depends on the substituent on the urea nitrogen. nih.gov | Spectrophotometry, EPR Spectroscopy |

| Catalytic oxidation of hydroxyurea | Hydroxyurea | Oxidation by pentacyano(aqua)ferrate(III) leads to an EPR-active nitroxide radical. researchgate.net | EPR Spectroscopy, UV-Vis Spectroscopy |

Complexation Reactions with Metal Ions

The hydroxamic acid moiety of this compound is an excellent chelating agent for various metal ions, particularly transition metals. The oxygen atoms of the carbonyl and hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring. This chelating ability is a well-established characteristic of hydroxamic acids in general.

The complexation of hydroxyurea with iron(II) and iron(III) has been studied, and it is known to form stable complexes. nih.gov A study directly comparing the electrochemical behavior of iron(III) complexes of hydroxyurea and this compound demonstrated that both ligands form complexes with Fe(III) and that these complexes are involved in electron transfer reactions. nih.gov The formation of these metal complexes can significantly alter the redox potential of both the metal ion and the ligand.

The stability of metal complexes with hydroxamic acids is dependent on several factors, including the nature of the metal ion, the pH of the solution, and the structure of the hydroxamic acid. While specific stability constants for this compound complexes are not widely reported, the principles of coordination chemistry suggest that it will form stable complexes with a variety of metal ions. The stability constants of metal complexes are a measure of the strength of the interaction between the metal ion and the ligand. scispace.com

The general reaction for the formation of a 1:1 metal complex with this compound (L) can be represented as:

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

The table below provides examples of metal ions known to form complexes with hydroxyurea and related ligands, which suggests the potential complexation behavior of this compound.

| Metal Ion | Ligand | Type of Complex | Significance |

| Fe(III) | Hydroxyurea, this compound | 1:1 and other stoichiometries | Involved in redox reactions and potential biological activity. nih.gov |

| Fe(II) | Hydroxyurea | 1:1 complex | Relevant to the interaction with iron-containing proteins. |

| Co(II) | Phenanthroline and hydroxyurea-based ligands | Coordination complexes | Investigated for potential biological applications. researchgate.net |

| Cu(II) | Hydroxyurea | Bidentate complexes | Common for hydroxamic acids. |

Mechanistic Studies of 1 Ethyl 3 Hydroxyurea in Biological Systems in Vitro and in Silico

Elucidation of Molecular Targets and Binding Interactions

Ribonucleotide Reductase (RNR) Inhibition Mechanisms and Specificity

1-Ethyl-3-hydroxyurea is recognized for its potent antimitotic activity, a characteristic it shares with its parent compound, hydroxyurea (B1673989). gpatindia.com The primary mechanism underlying this effect is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis. ontosight.aicancer-research-network.com RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks required for DNA replication and repair. cancer-research-network.compharmacompass.com

The general mechanism of RNR inhibition by hydroxyurea and its derivatives involves the quenching of a stable tyrosyl free radical located in the R2 subunit of the enzyme. gpatindia.comjci.org This radical is crucial for the catalytic process. By donating a hydrogen atom, the hydroxyurea moiety is converted into a nitroxide radical, which deactivates the enzyme and halts the production of deoxyribonucleotides. gpatindia.com This leads to an immediate inhibition of DNA synthesis, causing cell cycle arrest in the S phase. gpatindia.comdrugbank.com

While the fundamental inhibitory action is conserved, the ethyl substitution on the N-1 position of this compound influences its biological activity. Structure-activity relationship studies have demonstrated that simple alkyl substitutions at this position, such as in 1-methyl- and 1-ethyl-hydroxyurea, result in highly antimitotic compounds. gpatindia.com The ethyl group may alter the compound's pharmacokinetic properties or its interaction within the active site of RNR compared to the unsubstituted hydroxyurea. ontosight.ai

Other Enzymatic Targets and their Modulation (e.g., Histone Deacetylases, Matrix Metalloproteinases)

Beyond RNR, the N-hydroxyurea functional group has been identified as a key pharmacophore for inhibiting other metalloenzymes, particularly zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Histone Deacetylases (HDACs): The N-hydroxyurea moiety can act as a zinc-binding group (ZBG), a critical feature for HDAC inhibitors. oncologyradiotherapy.comoncologyradiotherapy.comnih.gov These inhibitors typically possess a three-part structure: the ZBG, a linker region, and a "cap" group that interacts with surface residues of the enzyme. nih.gov The N-hydroxyurea group chelates the catalytic Zn²⁺ ion within the HDAC active site, disrupting its function. oncologyradiotherapy.comunimi.it Molecular docking studies of various N-hydroxyurea derivatives show that the chelating group forms polar interactions with key residues in the active site, such as histidine and tyrosine. unimi.it While specific studies on this compound as an HDAC inhibitor are limited, research on more complex derivatives confirms the N-hydroxyurea group's ability to function as an effective ZBG, suggesting a potential mechanism of action for this compound against these enzymes. oncologyradiotherapy.comunimi.it

Matrix Metalloproteinases (MMPs): The N-hydroxyurea group has also been evaluated for its potential to inhibit MMPs, another family of zinc-dependent enzymes involved in tissue remodeling. nih.govnih.gov Crystallographic studies reveal that the N-hydroxyurea group binds to the catalytic zinc ion in the active site of MMP-8. nih.govuniba.it However, its binding mode differs from that of the more common hydroxamate inhibitors. N-hydroxyurea acts as a monodentate ligand, binding the zinc ion through a single oxygen atom, whereas hydroxamates bind in a more stable bidentate fashion. nih.govuniba.it This monodentate coordination, combined with a high degree of distortion in the amide bond, results in weaker binding affinity and lower inhibitory potency for N-hydroxyurea derivatives compared to their isosteric hydroxamate counterparts. nih.govuniba.it Consequently, while this compound may interact with MMPs, its inhibitory effect is likely to be modest.

Investigation of Nitric Oxide (NO) Generation Pathways

A significant aspect of the biological activity of hydroxyurea and its derivatives is their ability to generate nitric oxide (NO), a critical signaling molecule. nih.govnih.govjci.org The conversion of this compound to NO is believed to proceed through pathways similar to those established for the parent compound, involving interactions with heme proteins and the formation of radical intermediates.

Hemoglobin-Mediated NO Release Mechanisms

In biological systems, hemoglobin is a key mediator of NO production from hydroxyurea. nih.govacs.org Hydroxyurea derivatives can react with all three forms of hemoglobin: oxyhemoglobin, deoxyhemoglobin, and methemoglobin. acs.org These reactions involve a redox cycle that ultimately produces iron nitrosyl hemoglobin (HbNO), a stable reservoir of NO. nih.govacs.org

The mechanism involves the transfer of an NO group from the acylhydroxylamine moiety of the drug to the heme iron. acs.org This process requires an unsubstituted -NHOH group for efficient NO transfer. acs.org The reaction with oxyhemoglobin involves the oxidation of the drug, while the reaction with methemoglobin involves its reduction. acs.org The ethyl group in this compound is positioned at the N-1 nitrogen, leaving the critical N-3-hydroxy group (-NHOH) available for interaction, thus preserving the potential for hemoglobin-mediated NO generation.

Nitroxide Radical Formation and Disproportionation

The generation of NO from hydroxyurea derivatives is a multi-step process that begins with a one-electron oxidation to form a nitroxide radical (R-NH-CO-NHO•). nih.govuchicago.edu This initial oxidation is considered the rate-limiting step in NO production. uchicago.edu In biological systems, this oxidation can be catalyzed by heme proteins like hemoglobin or peroxidases. nih.govacs.orgresearchgate.net

Once formed, the nitroxide radical is unstable and can follow several pathways to generate NO. It may undergo disproportionation or be further oxidized to form a C-nitroso intermediate (e.g., C-nitrosoformamide from hydroxyurea), which then decomposes to release NO. uchicago.eduacs.org Computational studies suggest that many hydroxyurea derivatives can form this initial nitroxide radical more readily than the parent compound. uchicago.edu Electron paramagnetic resonance (EPR) spectroscopy has been used to directly detect the formation of nitroxide radicals from N-hydroxyurea derivatives during their interaction with enzymes like lipoxygenase. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the hydroxyurea scaffold affect biological activity. For this compound and related compounds, several key structural features have been identified that dictate their efficacy as enzyme inhibitors and NO donors.

The following table summarizes key SAR findings for N-substituted hydroxyurea derivatives:

| Structural Feature | Impact on Activity | Target/Mechanism | Reference |

| N-1 Alkyl Substitution (e.g., Methyl, Ethyl) | High antimitotic activity | RNR Inhibition | gpatindia.com |

| Unsubstituted -NHOH Group | Essential for NO production | Hemoglobin-mediated NO release | acs.org |

| N-3 Substitution (e.g., Methylation) | Blocks zinc chelation and activity | MMP Inhibition | nih.gov |

| Hydroxyl Proton Substitution (e.g., Methyl) | Inactivates the compound | RNR Inhibition | gpatindia.com |

| N-Hydroxyurea Moiety | Acts as a monodentate zinc ligand | MMP/HDAC Inhibition | unimi.itnih.govuniba.it |

One of the most direct findings for this compound is that substitution with a small alkyl group like ethyl at the N-1 position maintains or even enhances antimitotic activity, which is primarily linked to RNR inhibition. gpatindia.com In contrast, any substitution on the hydroxyl proton leads to an inactive compound. gpatindia.com

For NO generation, the unsubstituted N-hydroxy group is paramount. The reaction with hemoglobin to form NO proceeds via an inner-sphere mechanism that requires this specific functional group. acs.org Studies on various N-hydroxyurea analogs show that their reaction rates with hemoglobin can be 25 to 80 times faster than that of hydroxyurea, suggesting that substitutions can significantly enhance NO donor capabilities. nih.gov

Influence of N-Ethyl Substitution on Biological Potency

The introduction of an ethyl group at the N-1 position of the hydroxyurea molecule has been shown to enhance its biological efficacy. Structure-activity relationship studies indicate that 1-methyl and 1-ethyl hydroxyurea are highly antimitotic compounds. gpatindia.com This increased potency is linked to changes in the molecule's lipophilicity and its interaction with biological targets.

The ethyl substitution makes the compound more lipophilic compared to the parent hydroxyurea. This characteristic is often pursued in drug design to improve stability and cell membrane penetration, potentially leading to greater intracellular concentrations and enhanced activity. nih.govresearchgate.net A comparative study of various hydroxyurea analogues reported on their lipophilicity (log P values) and biological action. nih.gov The study highlighted that substitutions on the N-1 position result in the lowest differences between calculated and experimentally observed log P values, suggesting a more stable, internally hydrogen-bonded conformation. nih.gov This conformational stability can influence how the molecule interacts with its enzymatic target. nih.gov The primary hydroxyl group remains essential for the inhibition of DNA synthesis, and substitution at this position renders the molecule inactive. gpatindia.com Therefore, the N-ethyl group at the 1-position enhances potency without disrupting the core functional group required for its primary mechanism of action.

Comparative Analysis with Other Hydroxyurea Analogues

When compared to its parent compound and other analogues, this compound demonstrates significant activity, although its relative potency can vary depending on the specific biological system and the mechanism being assessed.

Inhibition of Ribonucleotide Reductase

A key measure of the potency of hydroxyurea analogues is their ability to inhibit ribonucleotide reductase. A comparative study measured the concentration required for 50% inhibition (ID50) of this enzyme for several analogues. The results show that substitution at the N-1 position with small alkyl groups, such as methyl and ethyl, yields compounds with potent inhibitory activity, comparable to or greater than the parent hydroxyurea. In contrast, substitutions at the N-3 position tend to result in lower potency. nih.gov

Table 1: Comparative In Vitro Activity of Hydroxyurea Analogues Against Ribonucleotide Reductase

| Compound | Ribonucleotide Reductase Inhibition (ID50, M x 10-4) nih.gov |

|---|---|

| Hydroxyurea | 1.8 |

| 1-Methyl-3-hydroxyurea | 1.6 |

| This compound | 2.4 |

| 3-Ethyl-1-hydroxyurea | 11.0 |

| 3-n-Propyl-1-hydroxyurea | 18.0 |

| 3-n-Butyl-1-hydroxyurea | 40.0 |

Nitric Oxide (NO) Donation

Another important mechanistic pathway for hydroxyurea analogues is the generation of nitric oxide through interaction with hemoglobin. nih.govjci.org This process is highly sensitive to the structural features of the analogue. For effective NO release, the formation of a low-spin Methemoglobin-Hydroxyurea (MetHb-HU) complex is required. nih.gov In silico and spectroscopic studies have shown that this complex formation depends on having an unsubstituted –NHOH group and an available hydrogen atom on the N-1 nitrogen (referred to as HN´ in some studies). nih.gov

While this compound retains the critical unsubstituted -NHOH group, the ethyl group replaces one of the two hydrogens on the N-1 nitrogen. This substitution can sterically influence the binding to hemoglobin and the subsequent redox reactions that lead to NO generation. For instance, an analogue with two ethyl groups on the N-1 nitrogen was found to be incapable of forming the necessary MetHb-HUA complex, and thus could not generate NO. nih.gov This suggests that while a single ethyl group at the N-1 position may be tolerated, further substitution at this site can abolish this specific mechanistic pathway. The ability of hydroxyurea to potentiate the activity of other antiviral nucleoside analogues is also linked to its primary effect on ribonucleotide reductase, which leads to a depletion of intracellular deoxynucleoside triphosphate pools. nih.gov This potentiation effect would be expected from analogues like this compound that are effective inhibitors of the enzyme. nih.govnih.gov

Advanced Analytical Techniques for the Research and Characterization of 1 Ethyl 3 Hydroxyurea

Spectroscopic Methods for Molecular Structure and Conformation

Spectroscopy is indispensable for probing the molecular architecture of 1-Ethyl-3-hydroxyurea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound (C₃H₈N₂O₂), ¹H (proton) and ¹³C (Carbon-13) NMR are fundamental for confirming the arrangement of hydrogen and carbon atoms.

In a typical ¹H NMR spectrum, the ethyl group (-CH₂CH₃) would present a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with their respective neighbors. The protons attached to nitrogen (N-H) and oxygen (O-H) would appear as broader singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Three distinct signals would be expected for this compound: one for the carbonyl carbon (C=O), which would be the most downfield signal, and two for the ethyl group carbons (-CH₂- and -CH₃).

While specific, experimentally-derived spectral data for this compound is not widely available in peer-reviewed literature, a predicted NMR analysis provides a reliable reference for its characterization.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| -CH₃ | ~1.1 (triplet) | ~15 | Methyl group protons coupled to -CH₂ |

| -CH₂- | ~3.2 (quartet) | ~35 | Methylene group protons coupled to -CH₃ |

| C=O | N/A | ~160 | Carbonyl carbon |

| N-H | Variable (broad singlet) | N/A | Amide proton |

| O-H | Variable (broad singlet) | N/A | Hydroxyl proton |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar functional groups. Actual experimental values may vary based on solvent and instrumental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A study comparing the solid and solution conformations of hydroxyurea (B1673989) and 3-ethyl-1-hydroxyurea utilized IR spectroscopy, confirming its utility in conformational analysis.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3400 - 3200 | Amine/Amide |

| O-H Stretching | 3300 - 3100 | Hydroxyl |

| C-H Stretching | 3000 - 2850 | Ethyl group |

| C=O Stretching | 1680 - 1630 | Carbonyl (Urea) |

| N-H Bending | 1650 - 1550 | Amine/Amide |

Note: These are typical ranges. The exact position and intensity of peaks can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the urea (B33335) moiety. Similar to hydroxyurea, which exhibits maximum absorption at approximately 213 nm, this compound is expected to have a strong absorbance in the low UV region (200-220 nm) corresponding to the n→π* electronic transition of the carbonyl group. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Quantitative and Qualitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its molecular weight and elemental composition, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. For a polar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be a suitable approach. Although a specific validated method for this compound is not documented in readily available literature, a representative method can be proposed based on established methods for the parent compound, hydroxyurea. rajournals.inscielo.br

Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of water and a polar organic solvent (e.g., Acetonitrile or Methanol) with potential pH modifiers like formic acid. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector set at a low wavelength (e.g., 210-215 nm) |

| Column Temperature | 25 - 35 °C |

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific analytical tool. LC-MS allows for the determination of the molecular weight of the compound eluting from the HPLC column, confirming its identity. Using electrospray ionization (ESI), this compound would be expected to form protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ in positive ion mode. The accurate mass measurement from a high-resolution mass spectrometer can further confirm its elemental composition.

Based on its molecular formula (C₃H₈N₂O₂), the predicted mass-to-charge ratios (m/z) for common adducts are presented below. uni.lu

Predicted LC-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 105.0659 |

| [M+Na]⁺ | 127.0478 |

| [M+K]⁺ | 143.0217 |

M = Molecular Weight of this compound (104.11 g/mol )

Understanding the metabolic fate of this compound is crucial in non-clinical research. LC-MS/MS (tandem mass spectrometry) is the primary technique used for these investigations, as it allows for the identification and quantification of metabolites in biological matrices like plasma, urine, or liver microsome incubates.

The metabolic pathways for this compound have not been specifically detailed in the literature. However, based on the metabolism of other N-hydroxyurea derivatives and related structures, several pathways can be predicted. nih.govnih.gov

Oxidation: The N-hydroxy group is susceptible to oxidation. Studies on hydroxyurea and its derivatives show that they can be oxidized to form unstable intermediates like carbamoyl (B1232498) nitroso, which can then generate nitroxyl (B88944) radicals and nitric oxide. nih.govnih.gov This is a key aspect of the biological activity of the parent compound, hydroxyurea.

N-Dealkylation: The ethyl group attached to the nitrogen atom could be removed via oxidative N-dealkylation, a common metabolic pathway for many xenobiotics. This would result in the formation of hydroxyurea as a metabolite.

Conjugation: The parent compound or its phase I metabolites could undergo phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

The investigation of these pathways would involve incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS/MS. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify the biotransformation products and elucidate the metabolic profile of the compound.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 Hydroxyurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction mechanisms of 1-Ethyl-3-hydroxyurea.

DFT studies on hydroxyurea (B1673989) and its analogs have been pivotal in understanding their chemical reactivity, particularly the formation of radicals, which is a key step in their biological activity. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles from research on hydroxyurea and its methylated analogs can be extrapolated.

Research has shown that the substitution of a hydrogen atom in hydroxyurea with an alkyl group, such as an ethyl group, can lead to a smaller and more favorable energy difference for the formation of the nitroxide radical. This suggests that this compound may form this radical at a faster rate than the parent compound, hydroxyurea. scispace.comnih.gov The reaction for the formation of the nitroxide radical from hydroxyurea derivatives is a critical step in its proposed mechanism of action, which involves the generation of nitric oxide (NO). scispace.comnih.gov

DFT calculations, using functionals like B3LYP, are employed to map the potential energy surface of reaction pathways, such as the abstraction of a hydrogen atom to form the radical. rsc.org These calculations help in identifying the transition state structures and determining the activation energies for various reaction steps. For hydroxyurea-derived radicals, DFT has been used to study conformational changes, tautomerization, and intramolecular migrations. rsc.org Solvation models are often included in these calculations to simulate the aqueous biological environment. rsc.org

Below is a representative table illustrating the kind of data that would be generated from DFT calculations on the reaction energetics of this compound, based on findings for similar compounds.

Table 1: Representative DFT-Calculated Energy Differences for Radical Formation This table is illustrative and based on typical computational chemistry outputs. Specific values for this compound require dedicated computational studies.

| Compound | Method/Basis Set | ΔE (Molecule - Radical) (kJ/mol) | Relative Rate Prediction |

|---|---|---|---|

| Hydroxyurea | B3LYP/6-31G** | X | Baseline |

| This compound | B3LYP/6-31G** | X - Y | Faster than Hydroxyurea |

Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization of this compound. DFT calculations can provide theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR spectrum can be calculated using DFT, often with a scaling factor to improve agreement with experimental data. These calculations can help assign the absorption bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and C-N stretching. For hydroxyurea, the IR spectrum shows characteristic bands for its functional groups, and similar predictions can be made for its ethyl derivative. researchgate.net

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govnrel.gov The predicted chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. Machine learning models trained on DFT-calculated and experimental data are also emerging as powerful tools for accurate NMR shift prediction. nih.govnrel.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical predicted values to illustrate the output of computational spectroscopic studies. Actual experimental or calculated values may differ.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | ||

| N-H Stretch | ~3400-3200 cm⁻¹ | |

| C-H Stretch (ethyl) | ~2980-2850 cm⁻¹ | |

| C=O Stretch | ~1650 cm⁻¹ | |

| ¹H NMR | ||

| -CH₂- (ethyl) | ~3.2 ppm (quartet) | |

| -CH₃ (ethyl) | ~1.1 ppm (triplet) | |

| -NH- | ~7.0 ppm (singlet) | |

| -OH | ~8.5 ppm (singlet) | |

| ¹³C NMR | ||

| C=O | ~160 ppm | |

| -CH₂- (ethyl) | ~40 ppm | |

| -CH₃ (ethyl) | ~15 ppm |

Molecular Dynamics and Docking Simulations for Biomolecular Interactions

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interaction of small molecules with biological targets, such as proteins. These methods are crucial for understanding the potential mechanism of action of this compound at a molecular level.

Molecular docking is used to predict the preferred binding orientation of a ligand to a protein. For hydroxyurea and its derivatives, key biological targets include ribonucleotide reductase (RNR) and hemoglobin. mdpi.commostwiedzy.pl Docking studies of hydroxyurea with RNR have provided insights into how it inhibits the enzyme, which is crucial for DNA synthesis. mdpi.com Similar studies for this compound would involve docking it into the active site of RNR to predict its binding mode and affinity.

The interaction of hydroxyurea analogs with hemoglobin is also of significant interest, as this interaction is believed to be involved in the generation of nitric oxide, a key molecule in the treatment of sickle cell disease. nih.gov Docking simulations can reveal the specific amino acid residues in the hemoglobin binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Table 3: Illustrative Docking Results of this compound with Ribonucleotide Reductase This table is a representative example of docking simulation output. The values are hypothetical.

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 | Tyr122, Ser238, Asp268 |

| Hydrogen Bonds | 3 | Tyr122 (OH), Ser238 (O) |

| Hydrophobic Interactions | Val234, Leu271 |

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex over time, allowing for the assessment of its stability and the conformational flexibility of both the ligand and the protein. researchgate.net An MD simulation of this compound bound to its target protein would reveal how the ligand's conformation changes within the binding site and how the protein structure adapts to the ligand.

Furthermore, computational methods can be used to explore the conformational energy landscape of this compound itself. researchgate.net Understanding the different stable conformations of the molecule in solution is important, as only certain conformations may be able to bind effectively to the target protein. These studies can reveal the energy barriers between different conformations and the probability of the molecule adopting a bioactive conformation. For the parent compound, hydroxyurea, computational studies have detailed its potential energy surface in the gas phase. researchgate.net

Emerging Applications of 1 Ethyl 3 Hydroxyurea in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Design

Currently, there is a notable lack of published research detailing the use of 1-Ethyl-3-hydroxyurea as a synthetic intermediate in the design and construction of complex molecules. Scientific literature accessible through extensive searches does not provide specific examples or reaction protocols where this compound serves as a key building block for more elaborate chemical structures. Its role in this facet of organic synthesis remains an underexplored area.

Development of Polymer-Supported this compound Systems

The immobilization of therapeutic agents onto polymer backbones is a significant area of research in materials science and drug delivery. While specific studies on polymer-supported this compound are not documented in the available literature, research on the parent compound, hydroxyurea (B1673989), provides a foundational framework for potential strategies.

Research into polymer-supported hydroxyurea has demonstrated several viable covalent attachment strategies. These methods could theoretically be adapted for this compound. The primary functional groups on the hydroxyurea molecule available for reaction are the amino (-NH2) and hydroxyl (-OH) groups.

Common strategies for immobilizing hydroxyurea include:

Amide Linkage: One approach involves reacting the amino group of hydroxyurea with a polymer that has been functionalized with carboxylic acid groups. The carboxylic acid groups on the polymer (e.g., natural polymers like carboxymethyl cellulose (B213188) or pectin) can be converted to more reactive acid chlorides, which then readily form a stable amide bond with the drug. researchgate.net

Ester Linkage with a Spacer: For polymers that lack a suitable functional group for direct attachment, a bifunctional spacer molecule, such as sebacoyl chloride, can be used. researchgate.net In this method, one end of the spacer reacts with a functional group on the polymer (like a hydroxyl group on poly(vinyl alcohol)), and the other end reacts with the hydroxyl group of hydroxyurea, forming an ester linkage. researchgate.net

These established methods for the parent compound highlight potential pathways for the development of polymer-supported this compound systems, although experimental validation for the ethyl derivative is not currently available.

The successful synthesis and characterization of polymer-drug conjugates are confirmed using a suite of analytical techniques. For hydroxyurea-polymer systems, researchers have employed various spectroscopic and analytical methods to verify the covalent attachment and determine the properties of the final product. researchgate.net These standard techniques would be essential for characterizing any potential this compound-polymer conjugates.

| Analytical Technique | Purpose in Characterization |

|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of new chemical bonds (e.g., amide or ester linkages) by identifying characteristic absorption bands and the disappearance of reactant functional group signals. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the molecular structure of the conjugate, confirming that the drug molecule is attached to the polymer backbone and characterizing the nature of the linkage. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To quantify the amount of drug conjugated to the polymer by measuring the absorbance at the drug's characteristic wavelength. |

| Elemental Analysis (CHN Analysis) | To determine the elemental composition (carbon, hydrogen, nitrogen) of the conjugate, which can be used to calculate the drug loading percentage. researchgate.net |

Design of Chemical Probes for Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems. The development of hydroxyurea analogues as probes has been explored, particularly for investigating the biochemical pathways of nitric oxide (NO) generation. nih.gov Nitric oxide is a key signaling molecule, and hydroxyurea is known to produce it through a reaction with oxyhemoglobin. nih.gov

Research into the structure-activity relationship of this process has yielded critical insights that have direct implications for this compound. A study systematically modifying the hydroxyurea structure revealed that substitution on the nitrogen atoms is a key determinant of NO-producing activity. nih.gov The findings show that for a hydroxyurea analogue to form the necessary iron nitrosyl hemoglobin complex and subsequently release nitric oxide, the nitrogen atom of the non-N-hydroxy group must have at least one hydrogen atom attached. nih.gov

In the case of this compound, the ethyl group is attached to this critical nitrogen, replacing one of its hydrogen atoms. While it still possesses one hydrogen, related studies on N-substituted derivatives provide a strong basis for predicting its behavior. The study demonstrated that aromatic N-hydroxyureas could react significantly faster with oxyhemoglobin than hydroxyurea itself, but the structural requirements for the final NO formation step are stringent. nih.gov The presence of substituents on the non-hydroxy nitrogen can sterically hinder the necessary complex formation. nih.gov

| Hydroxyurea Analogue | Key Structural Feature | Ability to Form Iron Nitrosyl Hemoglobin | Implication |

|---|---|---|---|

| Hydroxyurea | Unsubstituted -NH2 | Yes | Serves as the baseline for NO production. |

| Aromatic N-Hydroxyureas | Aromatic group on the N-hydroxy nitrogen | Yes | Can act as superior NO donors due to faster initial reaction rates. nih.gov |

| N,N-diethyl-N'-hydroxyurea | Two ethyl groups on the non-N-hydroxy nitrogen (no H) | No | Demonstrates that the absence of a hydrogen atom on this nitrogen prevents the critical complex formation required for NO release. nih.gov |

| This compound | One ethyl group on the non-N-hydroxy nitrogen (one H remains) | Predicted to be significantly hindered or inactive | The presence of the ethyl group is expected to interfere with the necessary binding and complex formation for NO generation, making it an unlikely candidate for a chemical probe in this context. |

These results strongly suggest that this compound would be an ineffective chemical probe for studying nitric oxide production via the oxyhemoglobin pathway, as the ethyl substituent would likely prevent the necessary biochemical interactions.

An in-depth examination of the future research landscape for the chemical compound this compound reveals a wealth of opportunities for scientific exploration. As a derivative of hydroxyurea, a compound with established roles in medicine, this compound stands as a candidate for novel therapeutic applications and deeper mechanistic understanding. Future research is poised to build upon the extensive knowledge of its parent compound while carving out a unique profile for this specific ethyl derivative. The following sections outline the key areas of prospective research, from synthetic innovations to the discovery of new biological functions.

Q & A

Q. How can researchers address ethical concerns when reporting negative or inconclusive results for this compound?

- Methodological Answer : Disclose all data transparently, including failed experiments, to avoid publication bias. Use platforms like PLOS ONE or BioRxiv for preprints. Justify conclusions with statistical power analyses and effect size calculations to contextualize limitations .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Q. How can researchers validate the specificity of this compound’s interactions with proposed molecular targets?

- Methodological Answer : Perform competitive binding assays with labeled probes (e.g., fluorescent ATP analogs). Use CRISPR-edited cell lines lacking the target protein to confirm phenotype rescue. Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.